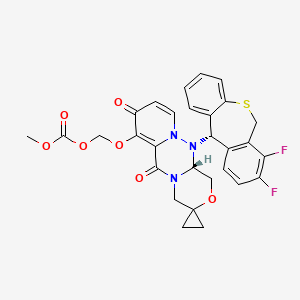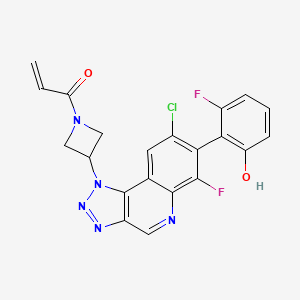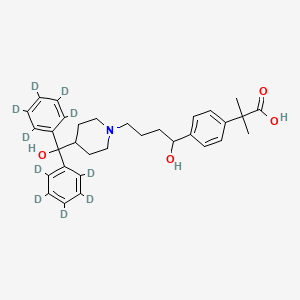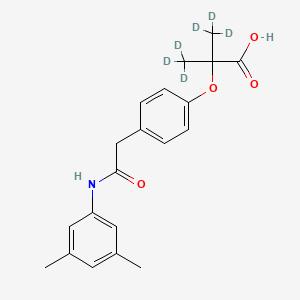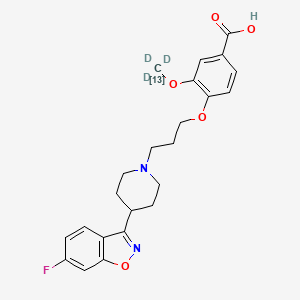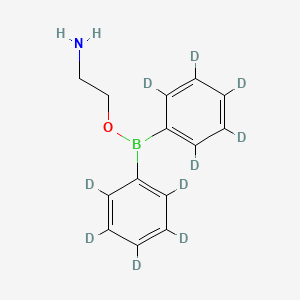
2-Aminoethyl diphenylborinate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethyl diphenylborinate-d10 is a deuterated derivative of 2-Aminoethyl diphenylborinate, a compound widely used in scientific research. The deuterium labeling (d10) is often employed to facilitate studies involving mass spectrometry and other analytical techniques. This compound is known for its role in modulating intracellular calcium release and has applications in various fields including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl diphenylborinate-d10 typically involves the reaction of diphenylborinic acid with 2-aminoethanol in the presence of deuterium oxide (D2O) to achieve deuterium labeling. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reactants: Diphenylborinic acid, 2-aminoethanol, and deuterium oxide.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using larger quantities of diphenylborinic acid and 2-aminoethanol.
Reaction Vessels: Conducting the reaction in industrial reactors with precise control over temperature and pressure.
Purification: Employing large-scale purification methods such as industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
2-Aminoethyl diphenylborinate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it back to its borinic acid form.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylboronic acid derivatives.
Reduction: Regeneration of diphenylborinic acid.
Substitution: Formation of substituted boron compounds with various functional groups.
科学的研究の応用
2-Aminoethyl diphenylborinate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in organic reactions.
Biology: Employed in studies of calcium signaling pathways and as a modulator of intracellular calcium release.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-dependent processes in cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 2-Aminoethyl diphenylborinate-d10 involves its interaction with intracellular calcium channels. It modulates the release of calcium ions from intracellular stores by binding to specific receptors such as the inositol 1,4,5-trisphosphate (IP3) receptor. This binding inhibits the release of calcium ions, thereby affecting various cellular processes that depend on calcium signaling.
類似化合物との比較
2-Aminoethyl diphenylborinate-d10 can be compared with other similar compounds such as:
2-Aminoethyl diphenylborinate: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
Diphenylborinic acid: A precursor in the synthesis of this compound.
2-Aminoethoxydiphenyl borate: Another derivative with similar applications in calcium signaling studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry, providing distinct advantages in tracing and quantification.
特性
分子式 |
C14H16BNO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
2-bis(2,3,4,5,6-pentadeuteriophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
BLZVCIGGICSWIG-LHNTUAQVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN)[2H])[2H] |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


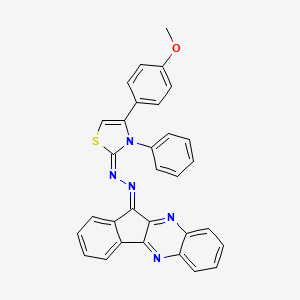
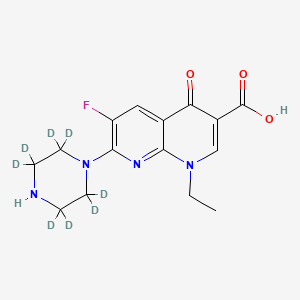
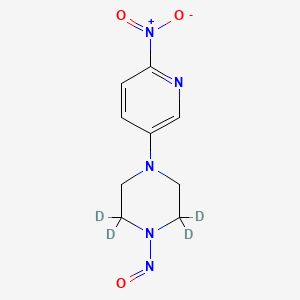
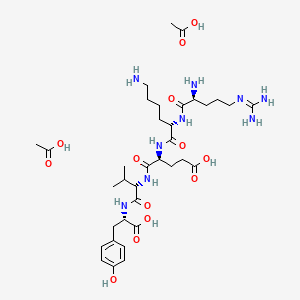
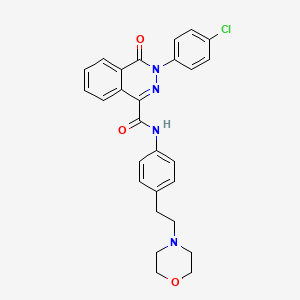


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)

